molecular formula C5H14NO+ B1196258 Choline CAS No. 62-49-7

Choline

Cat. No. B1196258
Key on ui cas rn: 62-49-7
M. Wt: 104.17 g/mol
InChI Key: OEYIOHPDSNJKLS-UHFFFAOYSA-N
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Patent
US04642316

Procedure details

From Choline Chloride and Choline Hydroxide. A 10% choline buffer was prepared from equal portions of 10% choline chloride and 10% choline hydroxide. The 10% choline chloride solution was prepared from 10 g of choline chloride diluted to 100 ml with water. The 10% choline hydroxide solution was prepared by diluting a 50% solution, decolorizing with charcoal, and filtering. Choline hydroxide may also be prepared from choline chloride by ion exchange chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
10 g
Type
catalyst
Reaction Step Seven
Yield
10%
Yield
10%

Identifiers

REACTION_CXSMILES
[OH-:1].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].C>[Cl-].OCC[N+](C)(C)C.O>[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].[OH-:1].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].OCC[N+](C)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].OCC[N+](C)(C)C
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
Choline hydroxide may also be prepared from choline chloride by ion exchange chromatography

Outcomes

Product
Name
Type
product
Smiles
OCC[N+](C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
[OH-].OCC[N+](C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04642316

Procedure details

From Choline Chloride and Choline Hydroxide. A 10% choline buffer was prepared from equal portions of 10% choline chloride and 10% choline hydroxide. The 10% choline chloride solution was prepared from 10 g of choline chloride diluted to 100 ml with water. The 10% choline hydroxide solution was prepared by diluting a 50% solution, decolorizing with charcoal, and filtering. Choline hydroxide may also be prepared from choline chloride by ion exchange chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
10 g
Type
catalyst
Reaction Step Seven
Yield
10%
Yield
10%

Identifiers

REACTION_CXSMILES
[OH-:1].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].C>[Cl-].OCC[N+](C)(C)C.O>[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].[OH-:1].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].OCC[N+](C)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].OCC[N+](C)(C)C
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Cl-].OCC[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
Choline hydroxide may also be prepared from choline chloride by ion exchange chromatography

Outcomes

Product
Name
Type
product
Smiles
OCC[N+](C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
[OH-].OCC[N+](C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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